molecular formula C15H24O2 B12675131 Octahydro-5,5-dimethylnaphthalene-1-methyl acetate CAS No. 93919-51-8

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate

Cat. No.: B12675131
CAS No.: 93919-51-8
M. Wt: 236.35 g/mol
InChI Key: SPHWOTDTYVMNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with methyl and acetate groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of a naphthalene derivative followed by acetylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and catalysis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Octahydro-5,5-dimethylnaphthalene-1-methyl acetate can be compared with other similar compounds such as:

    Octahydro-1-naphthyl acetate: Similar structure but lacks the methyl substitution.

    Hexahydro-1-naphthyl acetate: Partially hydrogenated naphthalene ring.

    Decahydro-2-naphthyl acetate: Fully hydrogenated with different substitution patterns.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

93919-51-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)methyl acetate

InChI

InChI=1S/C15H24O2/c1-11(16)17-10-12-6-4-8-14-13(12)7-5-9-15(14,2)3/h12H,4-10H2,1-3H3

InChI Key

SPHWOTDTYVMNCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCC2=C1CCCC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.